molecular formula C9H17ClO B14635588 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- CAS No. 57094-36-7

2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)-

Cat. No.: B14635588
CAS No.: 57094-36-7
M. Wt: 176.68 g/mol
InChI Key: JXPIKZZNCXMZTL-UHFFFAOYSA-N
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Description

2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is an organic compound with the molecular formula C5H9ClO. It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of 4-chlorotetrahydropyran with isopropylmagnesium chloride under controlled conditions. This reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

57094-36-7

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

4-chloro-4-methyl-2-propan-2-yloxane

InChI

InChI=1S/C9H17ClO/c1-7(2)8-6-9(3,10)4-5-11-8/h7-8H,4-6H2,1-3H3

InChI Key

JXPIKZZNCXMZTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(C)Cl

Origin of Product

United States

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